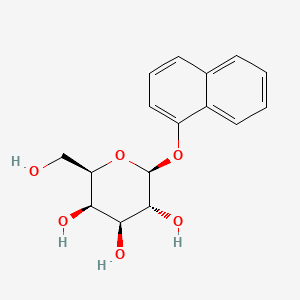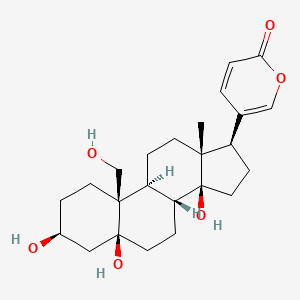
(2R)-3,3-dimethylbutan-2-amine
Vue d'ensemble
Description
- “(2R)-3,3-dimethylbutan-2-amine” is a chiral organic compound with the molecular formula C<sub>7</sub>H<sub>17</sub>N.
- It belongs to the class of amines and contains two methyl groups attached to the secondary amine nitrogen.
- The compound is optically active due to its chiral center.
Synthesis Analysis
- The synthesis of “(2R)-3,3-dimethylbutan-2-amine” can be achieved through various methods, including reductive amination of ketones or aldehydes with a suitable amine source.
- Detailed synthetic routes and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure consists of a secondary amine group (NH) attached to a four-carbon chain with two methyl groups.
- The stereochemistry at the chiral center determines whether it is (2R)- or (2S)-3,3-dimethylbutan-2-amine.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Properties such as melting point, boiling point, solubility, and stability would need to be investigated.
- Experimental data from literature sources would provide accurate information.
Applications De Recherche Scientifique
Enantioselective Catalysis
(2R)-3,3-dimethylbutan-2-amine has been used in the synthesis of biphenyl and binaphthyl tertiary azepines and quaternary iminium salts. These compounds act as catalysts for enantioselective epoxidation of unfunctionalized olefins, demonstrating high efficiency with enantiomeric excesses up to 87% (Vachon et al., 2006).
Atmospheric Chemistry
In atmospheric chemistry, amines including derivatives of (2R)-3,3-dimethylbutan-2-amine have been studied for their role in enhancing sulfuric acid-water nucleation more effectively than ammonia. This process is crucial for understanding cloud formation and atmospheric aerosol dynamics (Kurtén et al., 2008).
Green Synthesis Approaches
A green chemistry application involves the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This process highlights the environmental benefits of using water as a solvent and reducing the number of steps in chemical synthesis (D’hooghe et al., 2009).
Molecular Docking and Drug Design
In the field of drug design, derivatives of (2R)-3,3-dimethylbutan-2-amine have been explored for their properties and interactions with various receptors. This includes studies on molecular docking, which are critical for understanding the potential of these compounds as therapeutic agents (Fatima et al., 2021).
Industrial and Environmental Applications
(2R)-3,3-dimethylbutan-2-amine is involved in the synthesis of various industrial chemicals and materials. Its derivatives have been used in the development of catalytic systems for polymerization processes and in the synthesis of materials with potential applications in environmental remediation (Pera‐Titus & Shi, 2014).
Analytical Chemistry
In analytical chemistry, compounds derived from (2R)-3,3-dimethylbutan-2-amine have been used to develop colorimetric probes for detecting amine-containing gases. This application is significant for monitoring environmental pollution and in various industrial processes (Nguyen et al., 2019).
Safety And Hazards
- Safety considerations, toxicity, and potential hazards associated with handling or exposure to the compound should be assessed.
- Relevant safety data would be available in scientific literature.
Orientations Futures
- Research avenues could include further studies on its biological activity, potential applications, and optimization of synthesis methods.
- Investigating its role in drug development or other fields would be relevant.
Propriétés
IUPAC Name |
(2R)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUORGKJZADET-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415964 | |
| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-dimethylbutan-2-amine | |
CAS RN |
66228-31-7 | |
| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3,3-Dimethyl-2-aminobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)





